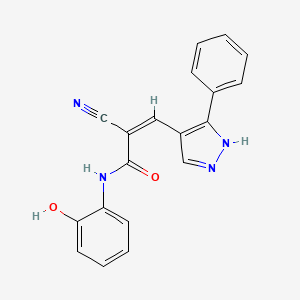
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a hydroxyphenyl group, and a phenyl-pyrazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The phenyl-pyrazolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
Industry:
- Potential applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the cyano and hydroxyphenyl groups may play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
(E)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: The E-isomer of the compound.
2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)propionamide: A similar compound with a propionamide group instead of an acrylamide group.
Uniqueness:
- The Z-configuration of the double bond in (Z)-2-cyano-N-(2-hydroxyphenyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide may confer unique steric and electronic properties, influencing its reactivity and biological activity.
- The combination of the cyano, hydroxyphenyl, and phenyl-pyrazolyl groups provides a unique scaffold for further functionalization and study.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(2-hydroxyphenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c20-11-14(19(25)22-16-8-4-5-9-17(16)24)10-15-12-21-23-18(15)13-6-2-1-3-7-13/h1-10,12,24H,(H,21,23)(H,22,25)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXKKYDLGZHPDY-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













